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Compound of Interest

Compound Name: 2-Methylmorpholine

Cat. No.: B1581761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data used for the

characterization of 2-Methylmorpholine. It includes a summary of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols for acquiring these spectra.

Spectral Data Summary
The following tables summarize the key quantitative spectral data for 2-Methylmorpholine,

facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~3.8 m H-3a, H-5a

~3.5 m H-6a

~2.9 m H-2

~2.7 m H-3e, H-5e

~2.3 m H-6e

~1.1 d CH₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~74 C-5

~70 C-3

~54 C-2

~51 C-6

~19 CH₃

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
As a secondary amine, 2-Methylmorpholine exhibits characteristic IR absorption bands.[1][2]

[3]
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Wavenumber (cm⁻¹) Vibration Mode

3300-3500 (weak, sharp) N-H stretch

2850-2960 C-H stretch (aliphatic)

1020-1250 C-N stretch

1070-1150 C-O-C stretch

1580-1650 (if present) N-H bend

665-910 (broad) N-H wag

Mass Spectrometry (MS)
Mass spectrometry of 2-Methylmorpholine typically involves electron ionization (EI), leading to

fragmentation. The molecular ion and characteristic fragment ions are key for its identification.

m/z Assignment

101 [M]⁺ (Molecular Ion)

86 [M - CH₃]⁺

72 [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺

57 [M - C₂H₄O]⁺

44 [C₂H₆N]⁺

43 [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Methylmorpholine.
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Materials:

2-Methylmorpholine sample

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmorpholine in 0.5-0.7 mL

of a deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Methylmorpholine.

Materials:

2-Methylmorpholine sample (liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g.,

NaCl or KBr).

Pipette

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of 2-Methylmorpholine onto the ATR crystal,

ensuring complete coverage.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:
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Perform a background correction.

Identify and label the major absorption bands.

Procedure (using salt plates):

Sample Preparation: Place a drop of 2-Methylmorpholine on one salt plate and carefully

place the second plate on top to create a thin liquid film.

Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and

acquire the spectrum as described above.

Cleaning: Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., hexane or

chloroform) after use.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Methylmorpholine.

Materials:

2-Methylmorpholine sample

Volatile solvent (e.g., methanol or acetonitrile)

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

Procedure (using GC-MS):

Sample Preparation: Prepare a dilute solution of 2-Methylmorpholine in a volatile solvent

(e.g., 1 mg/mL).

Instrument Setup:

Set the GC oven temperature program appropriate for the volatility of 2-
Methylmorpholine.

Set the injector temperature and transfer line temperature (e.g., 250 °C).
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Use a suitable capillary column (e.g., a non-polar or mid-polar column).

Ionization and Analysis:

The standard ionization method for such small molecules is Electron Ionization (EI) at 70

eV.[4][5]

Set the mass analyzer to scan a relevant mass range (e.g., m/z 30-200).

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Acquire the mass spectrum of the peak corresponding to 2-Methylmorpholine.

Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum

with a reference library if available.

Visualizations
The following diagrams illustrate the logical workflow for the characterization of 2-
Methylmorpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C109024&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.benchchem.com/product/b1581761?utm_src=pdf-body
https://www.benchchem.com/product/b1581761?utm_src=pdf-body
https://www.benchchem.com/product/b1581761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

2-Methylmorpholine
(Pure Sample)

NMR Spectroscopy
(¹H, ¹³C)

Analysis

IR Spectroscopy

Analysis

Mass Spectrometry

Analysis

Structural Elucidation
(Connectivity, Environment)

Interpretation

Functional Group ID
(N-H, C-O, C-N)

Interpretation

Molecular Weight &
Fragmentation Pattern

Interpretation

Structure Confirmation of
2-Methylmorpholine

Combined Evidence Combined Evidence Combined Evidence

Click to download full resolution via product page

Caption: Workflow for the spectral characterization of 2-Methylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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